5-fluoro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a methoxy group, and a tosyl-protected tetrahydroquinoline moiety
Mechanism of Action
Target of Action
The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound might interact with various targets in the body .
Mode of Action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, indole derivatives can exert their effects through various mechanisms, such as inhibiting or activating certain enzymes or receptors .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways depending on their specific targets. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of activities exhibited by indole derivatives, it might have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, including the introduction of the fluorine and methoxy groups, as well as the tosylation of the tetrahydroquinoline. The process may involve the following steps:
Fluorination: Introduction of the fluorine atom into the benzene ring.
Methoxylation: Addition of the methoxy group to the benzene ring.
Tosylation: Protection of the tetrahydroquinoline moiety with a tosyl group.
Coupling: Formation of the sulfonamide linkage between the benzene ring and the tetrahydroquinoline moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized sulfonamides.
Scientific Research Applications
5-fluoro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxy-4(1H)pyrimidinone: Another fluorinated methoxy compound with different biological activities.
4-fluoro-2-methoxy-5-nitroaniline: A related compound with a nitro group instead of a sulfonamide linkage.
Uniqueness
5-fluoro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its tosyl-protected tetrahydroquinoline moiety distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S2/c1-16-5-10-20(11-6-16)33(29,30)26-13-3-4-17-7-9-19(15-21(17)26)25-32(27,28)23-14-18(24)8-12-22(23)31-2/h5-12,14-15,25H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQWBLVVADDYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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